molecular formula C12H10BrN3O4S B11458766 1-(2-Bromo-5-nitrophenyl)-2-[(5-ethyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone

1-(2-Bromo-5-nitrophenyl)-2-[(5-ethyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone

Cat. No.: B11458766
M. Wt: 372.20 g/mol
InChI Key: FCJCPYHTGSKVDN-UHFFFAOYSA-N
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Description

1-(2-Bromo-5-nitrophenyl)-2-[(5-ethyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone is a synthetic organic compound that features a brominated nitrophenyl group and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromo-5-nitrophenyl)-2-[(5-ethyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone typically involves multi-step organic reactions. A common synthetic route might include:

    Bromination: Introduction of a bromine atom to the phenyl ring.

    Nitration: Addition of a nitro group to the brominated phenyl ring.

    Formation of Oxadiazole Ring: Cyclization reaction to form the oxadiazole ring.

    Thioether Formation: Introduction of the sulfanyl group to link the oxadiazole ring with the ethanone moiety.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromo-5-nitrophenyl)-2-[(5-ethyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone can undergo various chemical reactions, including:

    Oxidation: Conversion of the sulfanyl group to a sulfoxide or sulfone.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Halogen exchange reactions involving the bromine atom.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like tin(II) chloride or iron powder in acidic conditions.

    Substitution: Nucleophiles such as sodium azide or potassium thiocyanate.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Azido or thiocyanato derivatives.

Scientific Research Applications

    Medicinal Chemistry: As a precursor for the synthesis of biologically active molecules.

    Materials Science: In the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: As an intermediate in the synthesis of more complex organic compounds.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-5-nitrophenyl)-2-[(5-ethyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone would depend on its specific application. For instance, in medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be determined by the structure-activity relationship studies.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Bromo-5-nitrophenyl)-2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone
  • 1-(2-Bromo-5-nitrophenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone

Uniqueness

1-(2-Bromo-5-nitrophenyl)-2-[(5-ethyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone is unique due to the presence of the ethyl group on the oxadiazole ring, which may influence its reactivity and interaction with other molecules compared to similar compounds with different substituents.

Properties

Molecular Formula

C12H10BrN3O4S

Molecular Weight

372.20 g/mol

IUPAC Name

1-(2-bromo-5-nitrophenyl)-2-[(5-ethyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone

InChI

InChI=1S/C12H10BrN3O4S/c1-2-11-14-15-12(20-11)21-6-10(17)8-5-7(16(18)19)3-4-9(8)13/h3-5H,2,6H2,1H3

InChI Key

FCJCPYHTGSKVDN-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C(O1)SCC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Br

Origin of Product

United States

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